molecular formula C8H11NO4S B13634439 2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)aceticacid

2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)aceticacid

Katalognummer: B13634439
Molekulargewicht: 217.24 g/mol
InChI-Schlüssel: UTPPZUCUTDOWLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid is a chemical compound with a unique structure that includes a cyano group and a dioxothian ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyano-substituted thiopyran with acetic acid derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxo derivatives, while reduction could lead to the formation of amines or other reduced products .

Wissenschaftliche Forschungsanwendungen

2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and dioxothian ring play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C8H11NO4S

Molekulargewicht

217.24 g/mol

IUPAC-Name

2-(4-cyano-1,1-dioxothian-4-yl)acetic acid

InChI

InChI=1S/C8H11NO4S/c9-6-8(5-7(10)11)1-3-14(12,13)4-2-8/h1-5H2,(H,10,11)

InChI-Schlüssel

UTPPZUCUTDOWLN-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CCC1(CC(=O)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.